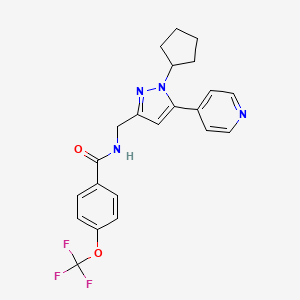
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound with significant biological activity. Its molecular formula is C22H21F3N4O and it has a molecular weight of 414.4 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as a modulator of certain kinases, potentially influencing cellular processes such as proliferation and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound shows potent inhibitory effects on several cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
In Vivo Studies
In vivo studies using murine models have indicated that this compound can significantly reduce tumor size and improve survival rates compared to control groups. The mechanism appears to involve the downregulation of pro-survival signaling pathways, leading to enhanced apoptosis in tumor cells.
Case Studies
- Breast Cancer Model : In a study involving xenografted MCF-7 cells in mice, treatment with the compound resulted in a 60% reduction in tumor volume after four weeks, compared to untreated controls.
- Neuroprotection : Another study explored its neuroprotective effects in models of neurodegeneration, where it showed promise in reducing neuronal death induced by oxidative stress.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group is crucial for enhancing the lipophilicity and overall potency of the compound. SAR studies indicate that modifications to the pyrazole ring can lead to variations in biological activity, emphasizing the importance of structural integrity for efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethoxy group | Increases potency and solubility |
| Cyclopentyl moiety | Enhances binding affinity to target enzymes |
| Pyrazole ring substitutions | Modulate selectivity for different kinases |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)31-19-7-5-16(6-8-19)21(30)27-14-17-13-20(15-9-11-26-12-10-15)29(28-17)18-3-1-2-4-18/h5-13,18H,1-4,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBEALUIJLBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














